molecular formula C20H40O2 B8236047 (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid CAS No. 199484-69-0

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

Cat. No.: B8236047
CAS No.: 199484-69-0
M. Wt: 312.5 g/mol
InChI Key: RLCKHJSFHOZMDR-PWCSWUJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid, more commonly known as the branched-chain fatty acid Phytanic acid, is a significant bioactive lipid of high interest in metabolic and biochemical research . This compound is a diterpenoid with a molecular formula of C20H40O2 and an average molecular mass of 312.538 g·mol⁻¹ . Humans primarily obtain phytanic acid through the consumption of dairy products and ruminant animal fats, as it is derived from phytol, a constituent of chlorophyll, via microbial fermentation in the ruminant gut . Western diets are estimated to provide 50–100 mg of phytanic acid per day, with studies showing that meat-eaters have significantly higher plasma concentrations than vegans . The key research value of this specific (7R,11R) diastereomer lies in its role as a modulator of nuclear receptor signaling. It has been demonstrated to bind to and activate transcription factors such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Retinoid X Receptor (RXR) . Through this mechanism, phytanic acid can influence the expression of genes involved in lipid metabolism, inflammation, and cellular proliferation, making it a valuable tool for studying metabolic regulation and energy homeostasis . The diastereomer composition is a critical consideration, with natural sources showing varying ratios; marine samples and conventional dairy products often exhibit a dominance of the (3S,7R,11R) configuration, while the (3R,7R,11R) form is also naturally present . A primary research application involves investigating the unique α-oxidation metabolic pathway. Unlike most fatty acids, phytanic acid cannot undergo initial β-oxidation due to its methyl group on the beta-carbon. Instead, it is metabolized in the peroxisome via α-oxidation, where it is converted into pristanic acid . Consequently, this compound is essential for studying rare peroxisomal disorders like adult Refsum disease, where impaired α-oxidation leads to toxic accumulation of phytanic acid in tissues, resulting in neurological and sensory symptoms . Furthermore, epidemiological studies have explored associations between phytanic acid intake from dietary sources and health outcomes, lending relevance to its investigation in nutritional and oncological research contexts . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKHJSFHOZMDR-PWCSWUJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(C)CC(=O)O)CCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332848
Record name (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199484-69-0
Record name (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytanic acid can be synthesized through the oxidation of phytol, which is obtained from chlorophyll. The process involves several steps, including the conversion of phytol to phytenic acid, followed by further oxidation to produce phytanic acid . The reaction conditions typically involve the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of phytanic acid involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to chemical processes to convert it into phytanic acid. This method is efficient and allows for the large-scale production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Phytanic acid undergoes several types of chemical reactions, including:

    Oxidation: Phytanic acid can be oxidized to produce pristanic acid and other metabolites.

    Reduction: Reduction reactions can convert phytanic acid into its corresponding alcohols.

    Substitution: Various substitution reactions can occur, leading to the formation of different derivatives of phytanic acid.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of phytanic acid include pristanic acid, various alcohols, and other derivatives that have significant biological and industrial applications .

Scientific Research Applications

Nutritional Studies

Phytanic acid is primarily derived from dietary sources such as dairy products and fats from ruminant animals. It plays a crucial role in human nutrition due to its unique metabolic pathway. Unlike most fatty acids that undergo β-oxidation, phytanic acid is metabolized through α-oxidation in peroxisomes, leading to the production of pristanic acid. This metabolic distinction is particularly relevant for individuals with genetic disorders like Refsum disease, which results in the accumulation of phytanic acid due to impaired α-oxidation .

Biological and Medical Research

Phytanic acid has garnered attention for its potential therapeutic effects. Recent studies have highlighted its immunomodulatory properties, particularly its ability to inhibit pro-inflammatory cytokines such as interferon-gamma and interleukin-17A. These effects suggest that phytanic acid may be beneficial in managing autoimmune diseases .

A study published in the Journal of Dairy Research demonstrated that phytanic acid could suppress antibody secretion by B-cells and nitric oxide production by macrophages, indicating its role as a bioactive fatty acid with anti-inflammatory properties .

Industrial Applications

In addition to its biological significance, phytanic acid is utilized in various industrial processes. It serves as a model compound for studying branched-chain fatty acids and their reactions in chemical synthesis. Its derivatives are explored for their applications in the production of specialty chemicals and as additives in food and cosmetic industries .

Case Study 1: Immunomodulatory Effects of Phytanic Acid

Objective : Investigate the effects of phytanic acid on T-cell activity and cytokine production.

Methodology :

  • Mouse splenocytes were stimulated with mitogens and treated with phytanic acid.
  • Cytokine production was measured at both mRNA and protein levels.

Findings :
Phytanic acid significantly reduced mRNA levels of key cytokines (IFN-γ, IL-2, IL-10, IL-17A), demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Metabolic Pathway Analysis

Objective : Understand the metabolic processing of phytanic acid in humans.

Methodology :

  • Analysis of dietary intake data from various populations.
  • Assessment of plasma concentrations of phytanic acid among different dietary groups.

Findings :
Individuals consuming diets rich in ruminant fats had significantly higher plasma concentrations of phytanic acid compared to vegans, highlighting its dietary significance .

Mechanism of Action

Phytanic acid exerts its effects through several molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. By activating these receptors, phytanic acid can modulate the expression of genes involved in fatty acid oxidation and immune responses . Additionally, it has been shown to influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune and inflammatory responses .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₂₀H₄₀O₂ .
  • Biosynthesis : Formed via α-oxidation of phytol, followed by β-oxidation in peroxisomes .
  • Natural Sources : Found in dairy products, ruminant fats, and marine organisms .
  • Biological Roles: Acts as a ligand for peroxisome proliferator-activated receptor-α (PPARα) and retinoid X receptor (RXR), influencing lipid metabolism and cell differentiation .

Stereoselective synthesis of this compound was first achieved by Sita et al. (1993), enabling the production of pure (3R,7R,11R)- and (3S,7R,11R)-isomers for research . Elevated serum levels of phytanic acid are linked to Refsum’s disease, a peroxisomal disorder characterized by neurological and retinal degeneration .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Structure Key Features Biosynthetic Pathway Biological Roles Metabolism
(7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid C₁₆ backbone with methyl groups at 3,7,11,15; (7R,11R)-configuration Derived from phytol; occurs as (3R,7R,11R) and (3S,7R,11R) diastereomers α-oxidation of phytol → β-oxidation in peroxisomes PPARα/RXR activation ; neurotoxic at high concentrations Peroxisomal α-oxidation to pristanic acid, followed by β-oxidation
Pristanic acid (2,6,10,14-Tetramethylpentadecanoic acid) C₁₅ backbone with methyl groups at 2,6,10,14 Metabolite of phytanic acid; (2S)-isomer is β-oxidation substrate Phytanic acid → pristanic acid via α-oxidation PPARα activation ; accumulates in peroxisomal disorders β-oxidation in peroxisomes; requires α-methylacyl-CoA racemase for (2R)→(2S) conversion
4,8,12-Trimethyltridecanoic acid C₁₃ backbone with methyl groups at 4,8,12 Intermediate in phytanic acid degradation Derived from β-oxidation of pristanic acid No direct receptor activation reported Mitochondrial oxidation to CO₂ and H₂O
Phytol (3,7,11,15-Tetramethylhexadec-2-en-1-ol) C₂₀ isoprenoid alcohol with double bond at C2 Chlorophyll-derived precursor to phytanic acid Microbial degradation in ruminants Precursor for vitamin E/K synthesis; not bioactive as a fatty acid Converted to phytanic acid via α-oxidation

Metabolic and Clinical Differences

Phytanic Acid vs. Pristanic Acid

  • Substrate Specificity : Phytanic acid undergoes α-oxidation to form pristanic acid, which is stereospecifically β-oxidized in peroxisomes .
  • Disease Associations :
    • Phytanic acid accumulation causes Refsum’s disease (impaired α-oxidation) .
    • Pristanic acid accumulates in α-methylacyl-CoA racemase deficiency, leading to liver dysfunction .
  • Receptor Activation : Both activate PPARα, but phytanic acid has stronger neurotoxic effects at elevated levels .

Phytanic Acid vs. 4,8,12-Trimethyltridecanoic Acid

  • Chain Length: Phytanic acid (C₁₆) is longer and more lipophilic than 4,8,12-trimethyltridecanoic acid (C₁₃) .
  • Bioactivity: Phytanic acid modulates nuclear receptors, while 4,8,12-trimethyltridecanoic acid is a metabolic intermediate without known signaling roles .

Stereochemical Considerations

Natural phytanic acid exists as a mixture of (3R,7R,11R)- and (3S,7R,11R)-diastereomers, whereas pristanic acid occurs in (2R)- and (2S)-forms . Only the (2S)-pristanic acid isomer is β-oxidized, necessitating racemase activity for complete degradation . Synthetic stereoselective methods have clarified the metabolic fate of these isomers .

Biological Activity

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid, commonly known as phytanic acid, is a branched-chain fatty acid that plays significant roles in various biological processes. It is primarily derived from dietary sources such as dairy products and certain fish. This compound has garnered attention in scientific research due to its implications in metabolic pathways and potential therapeutic applications.

  • Molecular Formula : C20_{20}H40_{40}O2_2
  • Molecular Weight : 312.53 g/mol
  • CAS Number : 14721-66-5
  • Melting Point : -65°C
  • Boiling Point : 422.3°C at 760 mmHg

Biological Activity

Phytanic acid exhibits a range of biological activities that can be categorized into beneficial and harmful effects on human health.

Beneficial Effects

  • Anti-inflammatory and Immunomodulatory Activities :
    • Phytanic acid has been shown to decrease the expression of pro-inflammatory cytokines such as IFN-γ and IL-17A in mouse splenocytes and T-cells. This suggests its potential use in managing autoimmune diseases .
    • It activates peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism and inflammation.
  • Antidiabetic Effects :
    • Studies indicate that phytanic acid can enhance insulin sensitivity and promote glucose uptake in hepatocytes by stimulating PPAR/RXR heterodimers . This mechanism is particularly relevant for conditions like Type 2 diabetes mellitus (T2DM).
  • Cancer Research :
    • Research has revealed that phytanic acid can reduce tumor size in rat models of breast cancer when combined with vitamin D analogs . Although it does not prevent tumor advancement, it shows promise as an adjunct therapy.
  • Oocyte Maturation :
    • Phytanic acid has been implicated in promoting oocyte maturation, which could have implications for reproductive health .

Harmful Effects

  • Accumulation and Toxicity :
    • In individuals with disorders such as Refsum disease, phytanic acid accumulates due to impaired metabolism, leading to neurological symptoms including peripheral polyneuropathy and retinitis pigmentosa .
  • Oxidative Stress :
    • Some studies suggest that high levels of phytanic acid can lead to oxidative stress by disrupting physiological antioxidant systems, potentially causing cellular damage .

Phytanic acid's biological activities are mediated through various molecular pathways:

  • Interaction with PPARs : Phytanic acid activates PPAR-alpha and retinoid X receptor (RXR), influencing gene expression related to lipid metabolism and inflammation.
  • Regulation of Cytokines : By modulating the immune response, phytanic acid can alter cytokine production, which is crucial for inflammatory responses.

Case Studies and Literature Review

A comprehensive review of literature highlights the dual nature of phytanic acid's effects:

StudyFindings
Nakanishi et al. (2023)Demonstrated anti-inflammatory effects in mouse splenocytes; reduced cytokine levels
Liska et al. (2012)Showed reduced tumor size in breast cancer models when combined with vitamin D analogs
Elmazar et al. (2013)Highlighted insulin-sensitizing properties through RXR/PPAR heterodimerization

Q & A

What are the recommended safety protocols for handling (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid in laboratory settings?

Basic Question
Methodological Answer:

  • Hazard Mitigation : The compound is classified under GHS as acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and respiratory irritation (Category 3). Researchers must wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed.
    • Skin Contact : Wash with soap and water for 15 minutes.
    • Eye Exposure : Rinse with water for 15 minutes and remove contact lenses.
    • Ingestion : Rinse mouth and seek medical attention immediately .
  • Storage : Store in a cool, ventilated area away from oxidizers. Avoid dust formation .

How can researchers confirm the stereochemical configuration of (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid?

Basic Question
Methodological Answer:

  • Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak® IA or IB) to separate enantiomers. Compare retention times with authentic standards, as demonstrated in stereochemical validation of similar hydroxy acids .
  • Synthesis Cross-Validation : Synthesize derivatives (e.g., trimethylsilyl esters) and analyze via GC-MS. For example, Reformatsky reactions followed by saponification can generate stereoisomers for comparison .
  • Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and match experimental data .

What experimental designs are effective for studying the environmental fate of (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid?

Advanced Question
Methodological Answer:

  • Long-Term Ecological Studies : Adopt a split-split plot design (randomized blocks) to assess environmental distribution across compartments (soil, water, biota). Monitor degradation products using LC-HRMS .
  • Laboratory Simulations :
    • Abiotic Transformations : Expose the compound to UV light, varying pH, and temperature. Measure half-life via kinetic studies.
    • Biotic Degradation : Use microbial consortia from contaminated sites to evaluate metabolic pathways .
  • Data Integration : Combine field observations with QSAR models to predict bioaccumulation and toxicity .

How should researchers resolve contradictions in reported reactivity data for (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid?

Advanced Question
Methodological Answer:

  • Multi-Technique Validation :
    • Spectroscopic Analysis : Compare IR and NMR data across studies to identify inconsistencies in functional group assignments .
    • Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled conditions to clarify decomposition patterns .
  • Systematic Literature Review : Apply PRISMA guidelines to filter studies by methodology (e.g., purity of reagents, solvent systems) and exclude non-peer-reviewed sources .
  • Theoretical Frameworks : Link results to diterpenoid biosynthesis pathways to contextualize unexpected reactivity .

What strategies optimize the synthesis of (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid derivatives for biological testing?

Advanced Question
Methodological Answer:

  • Derivatization Protocols :
    • Esterification : React with acetyl chloride in anhydrous THF to produce methyl esters. Monitor via TLC (hexane:ethyl acetate, 4:1) .
    • Amide Formation : Use EDC/NHS coupling to attach amino groups for peptide conjugation .
  • Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC with a C18 column .
  • Yield Optimization : Adjust reaction stoichiometry and catalyst loading (e.g., 10 mol% DMAP for acylations) .

How can the ecological impact of (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid be assessed at the ecosystem level?

Advanced Question
Methodological Answer:

  • Mesocosm Experiments : Replicate natural ecosystems in controlled environments to monitor compound persistence and trophic transfer. Measure biomarker responses (e.g., cytochrome P450 activity in fish) .

  • Metabolomic Profiling : Use LC-MS/MS to identify stress metabolites in exposed organisms (e.g., glutathione conjugates) .

  • Risk Quotient (RQ) Calculation :

    RQ=Environmental ConcentrationPredicted No-Effect Concentration (PNEC)RQ = \frac{\text{Environmental Concentration}}{\text{Predicted No-Effect Concentration (PNEC)}}

    Classify risk as low (RQ < 0.1), medium (0.1 ≤ RQ < 1), or high (RQ ≥ 1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
Reactant of Route 2
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.